molecular formula C20H18ClN3O B12210844 N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

Cat. No.: B12210844
M. Wt: 351.8 g/mol
InChI Key: WBSPRKDPGUYRBQ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide is a complex organic compound with a molecular formula of C20H18ClN3O. This compound is part of the benzodiazepine family, which is known for its diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties .

Preparation Methods

The synthesis of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents like ethanol and catalysts to facilitate the formation of the benzodiazepine ring . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide involves its interaction with the central nervous system. It binds to specific receptors in the brain, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide can be compared with other benzodiazepine derivatives such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific substituents, which may confer distinct pharmacological properties .

Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam

These compounds are also part of the benzodiazepine family and are used for their anxiolytic, anticonvulsant, and sedative properties .

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H18ClN3O/c1-12-18(13-8-10-15(21)11-9-13)19(24-20(25)14-6-7-14)23-17-5-3-2-4-16(17)22-12/h2-5,8-11,14,18H,6-7H2,1H3,(H,23,24,25)

InChI Key

WBSPRKDPGUYRBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C4CC4

Origin of Product

United States

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